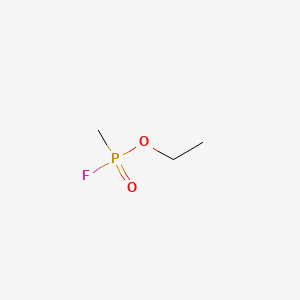
Ethyl methylphosphonofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methylphosphonofluoridate, also known as this compound, is a useful research compound. Its molecular formula is C3H8FO2P and its molecular weight is 126.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Detection of Chemical Warfare Agents
Gas Chromatography and Mass Spectrometry
Ethyl methylphosphonofluoridate is utilized as a marker for detecting VX nerve agent exposure in biological samples. A study demonstrated a sensitive method for analyzing VX biomarkers in human and rat serum using gas chromatography with flame photometric detection (GC-FPD). This method involves spiking serum samples with VX and treating them with fluoride ions to generate this compound, which can then be quantitatively analyzed .
Table 1: Detection Methods for this compound
| Method | Sensitivity | Sample Type |
|---|---|---|
| GC-FPD | High (ng/mL range) | Human and Rat Serum |
| Liquid Chromatography-Mass Spectrometry | Moderate (ng/mL range) | Soil and Plant Samples |
Environmental Remediation
Use of Plants for Detection and Degradation
Research has shown that plants such as white mustard (Sinapis alba) can absorb and hydrolyze VX to form ethyl methylphosphonic acid, which is less toxic. This property allows these plants to serve as both detectors and bioremediators in environments contaminated with nerve agents. The study found that these plants could retain the compounds of interest for extended periods, making them effective for monitoring contaminated sites .
Case Study: White Mustard as a Bioremediator
- Location: Contaminated agricultural land
- Findings: Mustard plants grown in VX-spiked soils absorbed both ethyl methylphosphonic acid and methylphosphonic acid over time, indicating their potential use in phytoremediation strategies .
Hydrolysis and Detoxification
Chemical Degradation Mechanisms
The hydrolysis of this compound is crucial for its detoxification. Studies indicate that this compound can rapidly degrade in the presence of fluoride ions, forming non-toxic products such as ethyl methylphosphonic acid. This reaction is significant for developing decontamination strategies for nerve agents .
Table 2: Hydrolysis Rates of this compound
| Condition | Half-Life (t1/2) | Degradation Product |
|---|---|---|
| Aqueous solution with fluoride | 1-1.5 hours | Ethyl methylphosphonic acid |
| Water-swelled polymer systems | 10-30 minutes | Ethyl methylphosphonic acid |
Case Studies on Detection Techniques
Study on VX Exposure Detection
A study conducted by the U.S. Army explored various methods to enhance the detection of VX through its degradation products, including this compound. The research highlighted how the presence of fluoride ions significantly improved the sensitivity of detection methods .
- Methodology: Samples were treated with potassium fluoride and analyzed using GC-FPD.
- Results: The highest concentrations of this compound were detected in treated human serum samples, demonstrating the effectiveness of this approach.
属性
CAS 编号 |
673-97-2 |
|---|---|
分子式 |
C3H8FO2P |
分子量 |
126.07 g/mol |
IUPAC 名称 |
1-[fluoro(methyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H8FO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 |
InChI 键 |
RIYPSXBGLXRZNJ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C)F |
规范 SMILES |
CCOP(=O)(C)F |
同义词 |
ethylsarin ethylsarin, (+-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















